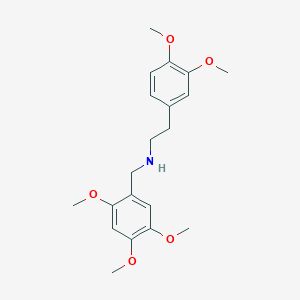![molecular formula C34H24N2O4 B445015 N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes two xanthene moieties connected through a phenyl group. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9H-xanthen-9-ylcarbonyl chloride with 2-aminophenyl-9H-xanthene-9-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moieties, which exhibit strong fluorescence.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s xanthene moieties can intercalate with DNA, affecting transcription and replication processes. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: A simpler xanthene derivative with similar fluorescent properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: A xanthene-based compound known for its use in fluorescence microscopy.
Uniqueness
N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its dual xanthene structure, which enhances its fluorescent properties and potential applications in various fields. Its ability to intercalate with DNA also sets it apart from other xanthene derivatives.
Propiedades
Fórmula molecular |
C34H24N2O4 |
|---|---|
Peso molecular |
524.6g/mol |
Nombre IUPAC |
N-[2-(9H-xanthene-9-carbonylamino)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C34H24N2O4/c37-33(31-21-11-1-7-17-27(21)39-28-18-8-2-12-22(28)31)35-25-15-5-6-16-26(25)36-34(38)32-23-13-3-9-19-29(23)40-30-20-10-4-14-24(30)32/h1-20,31-32H,(H,35,37)(H,36,38) |
Clave InChI |
ZCBCVGKSBQLVJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene-1,3,5-triyltris[(4-phenylpiperazin-1-yl)methanone]](/img/structure/B444933.png)
![Isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B444934.png)
![2-methoxy-N-(4-nitrobenzyl)dibenzo[b,d]furan-3-amine](/img/structure/B444936.png)
![2-methoxy-N-(pyridin-4-ylmethyl)dibenzo[b,d]furan-3-amine](/img/structure/B444937.png)

![(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444940.png)
![1-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B444944.png)





![1-(4-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B444951.png)

